5-Cyclopropylthiophene-2-carbaldehyde
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Overview
Description
5-Cyclopropylthiophene-2-carbaldehyde is a compound that has garnered interest in the scientific community due to its unique structural features and potential applications. It consists of a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in material sciences .
Mechanism of Action
Target of Action
The primary targets of 5-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, which has been widely used in material sciences and agrochemistry, and has been successfully applied as pharmaceuticals with various biological activities . .
Mode of Action
As a derivative of thiophene, it may share some of the interactions that thiophene derivatives have with their targets . .
Biochemical Pathways
Thiophene derivatives are known to have various biological activities, suggesting they may interact with multiple biochemical pathways . .
Result of Action
Given that thiophene derivatives have been reported to have various biological activities , it is likely that this compound also has some biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiophene-2-carbaldehyde can be achieved through various methods. One of the optimized synthetic routes involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method uses palladium (II) acetate (6 mol%) and a bulkier, more electron-rich ligand cataCXium A (10 mol%) to achieve a 95% yield . The reaction conditions typically involve high temperatures and the use of air/moisture-sensitive reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 5-Cyclopropylthiophene-2-carboxylic acid.
Reduction: 5-Cyclopropylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Cyclopropylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiophene-2-carbaldehyde
- 5-Phenylthiophene-2-carbaldehyde
- 5-Bromothiophene-2-carbaldehyde
Comparison
5-Cyclopropylthiophene-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts specific reactivity characteristics. Compared to other thiophene-2-carbaldehyde derivatives, the cyclopropyl group can enhance the compound’s stability and biological activity .
Properties
IUPAC Name |
5-cyclopropylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNYBMGQLIRVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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